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Application Notes: Content Uniformity Testing
of Cloperastine HCI Tablets
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Compound Focus: Cloperastine Hydrochloride

CAS No.: 3703-76-2

Cat. No.: S567253

For researchers and scientists in drug development, ensuring content uniformity (CU) is a critical quality
attribute for solid dosage forms like Cloperastine HCI tablets. This document outlines a validated protocol

based on pharmacopeial standards [1] and recent analytical methodologies [2] [3].

1. Regulatory and Compendial Basis The testing procedure aligns with the United States Pharmacopeia
(USP) General Chapter <905> "Uniformity of Dosage Units" [1]. This chapter stipulates that for coated
tablets where the active ingredient is less than 25 mg or comprises less than 25% by weight of the dosage
unit, the Content Uniformity method must be applied over the Weight Variation method. The procedure
involves assaying 10 units individually and calculating an acceptance value (AV) to determine if the batch

meets the required uniformity standards.

2. Analytical Methodologies for Cloperastine HCI Several precise and sensitive analytical methods are
reported in the literature for determining Cloperastine HCI, which can be adapted for content uniformity

testing.

¢ Green Spectrofluorimetric Method: A recent, sustainable method leverages the intrinsic
fluorescence of Cloperastine HCI. The protocol involves dissolving the drug in 50 mM sulfuric acid,
which protonates the nitrogen atom in its piperidine moiety, thereby enhancing its native fluorescence
by impairing photoinduced electron transfer (PET). This method has been successfully applied to
spiked human plasma and pharmaceutical formulations [2].

¢ Stability-Indicating HPLC Method: For a more traditional chromatographic approach, a validated
HPLC method has been developed for Cloperastine HCI and its impurities. This method is crucial for
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ensuring specificity in the presence of degradation products. The optimized conditions are as follows

[3]:

[¢]

Column: Inertsil ODS (4.6 mm x 100 mm, 3 um)

Mobile Phase: Methanol-0.1 mol/L potassium dihydrogen phosphate solution-perchloric acid
(60:40:0.16, v/viv)

Detection: UV detection, though the specific wavelength is detailed in another method [4]
This method successfully separates Cloperastine HCI from its five potential impurities.

[e]

o

[¢]

Detailed Experimental Protocol

The following section provides a step-by-step workflow for content uniformity testing, from sample

preparation to data analysis. The process is also summarized in the diagram below.
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Click to download full resolution via product page
Figure 1: Content Uniformity Testing Workflow for Cloperastine HCI Tablets

Step-by-Step Protocol:

Sample Preparation: Select not fewer than 30 dosage units. For the first stage, 10 units are tested.
o For each tablet, remove any coating if present. Crush the tablet into a fine powder.
o Accurately weigh and transfer the powder equivalent to one dose into a volumetric flask.
o Extract the drug using a suitable solvent. For the spectrofluorimetric method, use 50 mM
Sulfuric Acid, dilute to volume, and centrifuge or filter to obtain a clear solution [2].
Sample Analysis: Analyze the prepared solutions using a validated analytical method.
o For the Spectrofluorimetric Method: Measure the fluorescence intensity at the specified

excitation/emission wavelengths. The concentration is determined from a linear calibration
curve in the range of 0.2-5.0 pg/mL [2].

o For the HPLC Method: Inject the solution and quantify Cloperastine HCI by comparing the peak
area to a reference standard. The method should be validated for specificity, accuracy,
precision, and linearity [3].

Content Calculation: Calculate the content of the drug substance in each dosage unit as a

percentage of the label claim.

Acceptance Value (AV) Calculation: Follow the USP <905> calculation procedure [1]:
o Calculate the mean (X) and sample standard deviation (s) of the 10 individual results.
o The acceptability constant k is 2.4 for a sample size of 10.

o The reference value M is determined based on the mean and the case applied (Case 1if T <
101.5).

o Calculate the Acceptance Value (AV) = |[M - X]| + k*s.

Criteria and Interpretation:

o Stage 1 (S1): If the calculated AV from the first 10 units is less than or equal to L1 (15.0), the
batch complies with the test.

o Stage 2 (S2): If the S1 AV is greater than 15.0, test the next 20 units (for a total of 30).
Calculate the AV using the new mean and standard deviation, with k=2. 0. The requirements
are met if the final AV of the 30 units is < 15.0, and no individual content is outside the range of
75.0% to 125.0% of the label claim [1].
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Summary of Quantitative Data

The tables below summarize key analytical performance data and acceptance criteria derived from the

literature.

Table 1: Analytical Method Performance Parameters

. Limit of Limit of
Analytical ) o
Method i Detection Quantification Key Parameter Reference
(LOD) (LOQ)
Spectrofluorimetry 0.2 - 5.0 0.04 pg/mL 0.13 pg/mL 50 mM Hz2SOa [2]
pg/mL for PET
blocking
HPLC (Impurity) 5.0 - 200.0 Not Not Specified Mobile Phase: [3]
png/mL Specified Methanol-
Buffer-HCIOa4

Table 2: USP Content Uniformity Acceptance Criteria | Stage | Sample Size (n) | Acceptability Constant
(k) | Maximum Allowable Acceptance Value (AV) | Maximum Allowable Range for Single Unit | | :--- | :--- |
=== | === === || S1 ] 10| 2.4 | < L1 (15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed if
proceeding to S2.||S2|30|2.0| <L1(15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed. |

Critical Considerations for Implementation

e Method Validation: Any analytical method used for CU testing must be fully validated according to
ICH Q2(R1) guidelines for parameters including specificity, accuracy, precision, linearity, and range
[2].

¢ Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced
degradation studies are recommended. Cloperastine fendizoate has shown significant degradation
under basic (22.86%), acidic (20.68%), and oxidative (12.86%) conditions after 45 minutes [4].

¢ Impurity Profiling: When developing the method, be aware of potential impurities. Five key
impurities in Cloperastine HCI have been identified and characterized, including 1-[2-
(diphenylmethoxy)ethyl]piperidine (Impurity A) and 4-Chlorobenzophenone (Impurity D) [3].
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Methodology Visualized

The principle behind the green spectrofluorimetric method is based on controlling the molecule's photo-

physical behavior, as illustrated below.

Figure 2: Fluorescence Enhancement via PET Blocking in Acidic Medium
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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